Morpholinoacetonitrile

Descripción general

Descripción

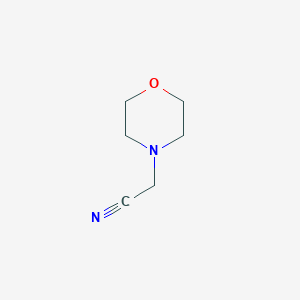

Morpholinoacetonitrile (CAS 5807-02-3) is an organic compound with the molecular formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol . Structurally, it consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked to an acetonitrile group. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals and specialty chemicals . It has also been reported to exhibit anti-inflammatory and anti-cancer properties in biological studies .

Synthesis methods include passing morpholine through an electrical discharge plasma at reduced pressure (0.1–20 Torr) to produce this compound with high efficiency . Alternative routes involve nucleophilic substitution reactions, such as combining chloroacetonitrile with morpholine derivatives under reflux conditions .

Métodos De Preparación

Preparation Methods of Morpholinoacetonitrile

Reaction of Morpholine with Cyanoacetate (Alkaline Conditions)

One of the most common and industrially favored methods for synthesizing this compound involves the nucleophilic substitution reaction between morpholine and cyanoacetate under alkaline conditions. This method is preferred due to its simplicity, cost-effectiveness, and relatively high yield.

- Reaction Conditions: Typically carried out in aqueous or mixed solvents with a base such as sodium hydroxide to facilitate the substitution.

- Mechanism: The morpholine nitrogen attacks the electrophilic carbon of cyanoacetate, displacing a leaving group and forming this compound.

- Advantages: Straightforward procedure, scalable for industrial production, and produces high-purity product.

- Limitations: Requires careful control of pH and temperature to avoid side reactions.

Reaction of Morpholine with Thiocarbamoyl Cyanide Derivatives

Research has shown that morpholine can react with tetrahedrally substituted thiocarbamoyl cyanide derivatives under heating to form substituted this compound derivatives. This reaction pathway highlights the versatility of this compound as a synthetic intermediate.

- Products: Bis(methylthio)-4-morpholinoacetonitrile and methylthio-4-morpholinomalononitrile.

- Conditions: Heating in the presence of morpholine, typically under reflux.

- Significance: Demonstrates the ability to functionalize the this compound scaffold for complex molecule synthesis.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Morpholine + Cyanoacetate (Alkaline) | Morpholine, Cyanoacetate | Alkaline aqueous or mixed solvent, mild temp. | High (>70%) | Simple, cost-effective, industrially scalable | Requires pH control |

| α-Haloacyl-α-Amino Acid Derivatives | Halogenated amino acids, Morpholine, Base | 60–110 °C, DMF solvent, base (NaOH/Et3N) | Moderate (50–75%) | Applicable to diverse derivatives | More complex, solvent-intensive |

| Morpholine + Thiocarbamoyl Cyanides | Morpholine, Thiocarbamoyl cyanide derivatives | Heating under reflux | Variable | Enables functionalized derivatives | Requires specialized reagents |

Detailed Research Findings

- The reaction of morpholine with cyanoacetate under alkaline conditions is well-documented as a reliable route to this compound, favored in industrial settings for its efficiency and cost-effectiveness.

- Studies on α-haloacyl-α-amino acid derivatives provide insight into reaction optimization, showing that bases like triethylamine and sodium hydroxide influence the reaction yield and purity. Cyclization steps in solvents like DMF at controlled temperatures are critical to avoid side reactions and product loss.

- Research on nucleophilic addition of morpholine to thiocarbamoyl cyanide derivatives reveals the formation of novel this compound derivatives, expanding the utility of this compound in synthetic organic chemistry.

- The use of DMF as a solvent in cyclization reactions is common due to its ability to dissolve reactants and facilitate intramolecular reactions, though environmental and safety considerations prompt ongoing research into greener alternatives.

Análisis De Reacciones Químicas

Types of Reactions

Morpholinoacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into amines.

Substitution: The nitrile group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogenation using catalysts such as palladium on carbon is a typical method.

Substitution: Reagents like alkyl halides and acids are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amines, oxides, and various substituted derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Morpholinoacetonitrile serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals, agrochemicals, and dyes. The compound can be synthesized through several methods, with one common approach involving the reaction of morpholine with cyanoacetate under alkaline conditions.

Biological Applications

In biological research, this compound is utilized for studying enzyme inhibitors and other biologically active molecules. Its derivatives have been explored for potential therapeutic properties, particularly in anticancer and anti-inflammatory activities. The mechanism of action involves interactions with molecular targets where the nitrile group acts as a nucleophile, while the morpholine ring enhances binding affinity to biological targets .

Case Studies

- Antitumor Evaluation : Research has shown that morpholine-based heterocycles derived from this compound exhibit significant antitumor activity. A study evaluated new morpholinylchalcones and their derivatives, demonstrating their potential as effective anticancer agents through molecular docking studies .

- Enzyme Inhibition Studies : this compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have highlighted its role in modulating pathways related to apoptosis and cell proliferation, indicating its potential use in therapeutic applications targeting metabolic diseases .

Industrial Applications

In industrial settings, this compound is used in the production of various materials such as dyes, plastics, and rubber additives. Its synthesis is optimized for high yield and purity to meet industrial demands.

Data Tables

Mecanismo De Acción

The mechanism of action of morpholinoacetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions that modify biological molecules. The morpholine ring can enhance the binding affinity of the compound to its targets, improving its pharmacokinetic profile .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of morpholinoacetonitrile:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |

|---|---|---|---|---|

| This compound | 5807-02-3 | C₆H₁₀N₂O | 126.16 | Morpholine + acetonitrile |

| α-(4-Morpholinyl)phenylacetonitrile | 15190-10-0 | C₁₂H₁₄N₂O | 202.26 | Phenyl group at α-position |

| (4-Morpholinylnitrosoamino)acetonitrile | 26687-79-6 | C₆H₁₀N₄O₂ | 182.18 | Nitroso (-N=O) group on morpholine nitrogen |

| 2-(2-Morpholino-1H-benzo[d]imidazol-1-yl)acetonitrile | N/A | C₁₂H₁₃N₅O | 243.27 | Benzoimidazolyl substituent |

Key Observations:

- α-(4-Morpholinyl)phenylacetonitrile (CAS 15190-10-0) introduces a phenyl group, increasing hydrophobicity and molecular weight compared to this compound. This modification enhances its utility in synthesizing lipophilic pharmaceutical intermediates .

- (4-Morpholinylnitrosoamino)acetonitrile (CAS 26687-79-6) contains a nitroso group, which may act as a nitric oxide (NO) donor in biochemical applications. Its synthesis likely involves nitrosation of this compound .

Physicochemical Properties

- Solubility: this compound’s polarity (due to the nitrile and morpholine groups) grants moderate solubility in polar solvents like acetone. The phenyl-substituted analog is less polar and more soluble in organic solvents .

- Stability : Nitroso derivatives are prone to decomposition under light or heat, requiring storage in inert conditions .

Actividad Biológica

Morpholinoacetonitrile (C6H10N2O) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, presenting data tables, case studies, and research findings from various sources.

This compound is characterized by its morpholine ring and a nitrile functional group. Its molecular structure is depicted as follows:

- Molecular Formula : C6H10N2O

- CAS Number : 22055

- Molecular Weight : 126.16 g/mol

1. Antiviral Activity

Research has shown that this compound exhibits antiviral properties. A study indicated its effectiveness against various viruses, including respiratory syncytial virus (RSV) and HIV. The compound's mechanism of action involves the inhibition of viral replication, making it a potential candidate for antiviral drug development.

2. Anticancer Properties

This compound has also been evaluated for its anticancer effects. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's ability to disrupt cellular signaling pathways associated with cancer proliferation has been highlighted.

Case Study: Apoptosis Induction in Cancer Cells

- Cell Lines Tested : HeLa, MCF-7

- Concentration : 10-50 µM

- Mechanism : Caspase activation and mitochondrial membrane potential disruption were observed.

- Results : Significant reduction in cell viability at higher concentrations.

3. Anti-inflammatory Effects

Another significant biological activity of this compound is its anti-inflammatory potential. Studies have indicated that it reduces pro-inflammatory cytokine production in macrophages, suggesting its utility in treating inflammatory diseases.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Viral Proteins : The compound binds to viral proteins, preventing their function.

- Induction of Apoptosis : It activates caspases, leading to programmed cell death in cancer cells.

- Modulation of Cytokine Production : It inhibits the signaling pathways involved in inflammation.

Research Findings and Data Analysis

Recent studies have utilized high-throughput screening methods to evaluate the bioactivity of this compound against various biological targets. The ChEMBL database provides extensive data on its interactions with different proteins and cellular assays.

Summary of Findings

- This compound shows promising results across multiple biological activities.

- Its antiviral and anticancer properties make it a candidate for further research and development.

- Anti-inflammatory effects add to its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing Morpholinoacetonitrile, and how can experimental reproducibility be ensured?

- Methodological Answer : this compound (CAS: [insert CAS from NIST if available]) is synthesized via condensation reactions under alkaline and high-temperature conditions, as observed in NMMO recovery systems . Key steps include:

-

Reaction Setup : Use inert atmospheres (e.g., nitrogen) to prevent oxidative side reactions.

-

Temperature Control : Maintain temperatures between 80–120°C to optimize yield while minimizing thermal degradation .

-

Characterization : Confirm product identity via NMR (¹H/¹³C) and mass spectrometry (MS), with purity assessed via HPLC (>95% purity recommended for further studies) .

-

Reproducibility : Document reagent ratios, reaction times, and purification steps (e.g., column chromatography) in the Experimental section, adhering to journal guidelines for data transparency .

Table 1 : Hypothetical Synthesis Optimization (Based on )

Condition Yield (%) Purity (%) Key Observations 100°C, 6h, N₂ atm 78 97 Minimal degradation products 120°C, 4h, air atm 65 85 Increased side reactions

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Compare chemical shifts with reference data (e.g., δ 3.6–4.0 ppm for morpholine protons; δ 2.5–3.0 ppm for acetonitrile-related signals) .

- MS : Confirm molecular ion peak (e.g., m/z 125 [M+H]⁺ for this compound) .

- Chromatographic Purity : Use reverse-phase HPLC with UV detection (λ = 210–230 nm) and a C18 column. Report retention times and peak area percentages .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures, critical for storage recommendations .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported stability data for this compound under varying pH and temperature?

- Methodological Answer :

- Controlled Replication : Repeat stability studies using standardized buffers (pH 2–12) and temperatures (25–80°C), monitoring degradation via LC-MS .

- Variable Isolation : Test individual factors (e.g., oxygen presence, metal catalysts) to identify degradation accelerants. For example, iron ions at high temperatures promote black particle formation via oxidative pathways .

- Data Validation : Cross-reference results with NIST’s physicochemical databases and publish raw data in supplementary materials to enable peer validation .

Q. How can researchers design experiments to study the degradation pathways of this compound in aqueous environments?

- Methodological Answer :

- Degradation Kinetics : Conduct time-course studies using deuterated solvents (e.g., D₂O) to track hydrolytic products via ¹H NMR .

- Advanced Analytics : Employ high-resolution MS (HRMS) to identify transient intermediates (e.g., morpholine derivatives or nitrile hydrolysis products) .

- Environmental Simulation : Model real-world conditions (e.g., UV exposure, microbial activity) to assess ecological impact, adhering to ethical guidelines for hazardous waste disposal .

Q. What methodologies are recommended for detecting and quantifying this compound in complex mixtures (e.g., reaction byproducts)?

- Methodological Answer :

- Separation Techniques : Use gas chromatography (GC) with a nitrogen-phosphorus detector (NPD) for nitrile-specific quantification or HPLC-DAD for broader detection .

- Calibration Standards : Prepare external calibration curves using certified reference materials (CRMs), reporting limits of detection (LOD) and quantification (LOQ) with ±5% precision .

- Matrix Effects : Spike samples with this compound to assess recovery rates (>90% acceptable) and validate against interferents (e.g., morpholine or acetonitrile derivatives) .

Q. Guidelines for Data Reporting

- Precision : Report numerical data to no more than three significant figures unless instrumentation precision justifies additional digits (e.g., HPLC purity as 97.3% ± 0.5%) .

- Ethical Compliance : Declare conflicts of interest and ensure raw data retention for 5–10 years to support reproducibility claims .

- Literature Review : Use Google Scholar to prioritize highly cited studies on this compound synthesis and stability, avoiding non-peer-reviewed sources .

Propiedades

IUPAC Name |

2-morpholin-4-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c7-1-2-8-3-5-9-6-4-8/h2-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSOCAXREAGIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206791 | |

| Record name | 4-Morpholineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5807-02-3 | |

| Record name | 4-Morpholineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5807-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholineacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005807023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholinoacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholinoacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-morpholinoacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-MORPHOLINEACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V35MDX4B7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.